BGC 945 Trisodium Salt, also known as N-[4-[2-propyn-1-yl[(6S)-4,6,7,8-tetrahydro-2-(hydroxymethyl)-4-oxo-3H-cyclopenta[g]quinazolin-6-yl]amino]benzoyl]-l-γ-glutamyl-D-glutamic acid, is a compound that has garnered attention in the field of cancer research due to its mechanism of action as an inhibitor of thymidylate synthase. This enzyme plays a crucial role in DNA synthesis, making BGC 945 Trisodium Salt a candidate for therapeutic applications in oncology.
The compound is synthesized through various methods and has been characterized in scientific literature. Notably, it is produced under stringent conditions to ensure high purity and efficacy, often involving Good Manufacturing Practices. The compound is cataloged with the CAS number 1097638-00-0 and can be sourced from chemical suppliers like BenchChem and PubChem .
BGC 945 Trisodium Salt is classified as a small molecule drug candidate, specifically targeting the α-folate receptor overexpressed in certain tumors. Its classification within pharmaceutical chemistry highlights its potential role in targeted cancer therapies.
The synthesis of BGC 945 Trisodium Salt involves a multi-step process that includes peptide coupling and other organic synthesis techniques. An innovative four-stage synthetic route has been developed, which eliminates the need for cobalt catalysts used in earlier methods. This process has been optimized for both yield and purity, achieving a molar yield of approximately 13.3% with high purity levels exceeding 99% .
The synthesis typically involves:
The molecular formula for BGC 945 Trisodium Salt is C32H33N5O10Na3 with a molecular weight of approximately 703.65 g/mol. Its structural complexity is indicative of its specific interactions within biological systems.
BGC 945 Trisodium Salt primarily undergoes substitution reactions due to its intricate structure. It acts as an inhibitor of thymidylate synthase by mimicking folate derivatives.
Common reactions include:
The major outcome of these reactions is the inhibition of DNA synthesis in rapidly dividing tumor cells .
BGC 945 Trisodium Salt exerts its therapeutic effects by specifically targeting the α-folate receptor that is overexpressed in certain cancer types. Upon binding to this receptor, it inhibits thymidylate synthase activity leading to reduced DNA synthesis and ultimately triggering apoptosis in tumor cells.
This mechanism has been validated through various studies demonstrating that the compound effectively disrupts cellular proliferation in cancer models that express high levels of the α-folate receptor .
BGC 945 Trisodium Salt is typically presented as a white to off-white powder. It is soluble in water due to its trisodium salt form which enhances its bioavailability.
Key chemical properties include:
These properties are crucial for its formulation into pharmaceutical products intended for clinical use .
BGC 945 Trisodium Salt has several applications across different fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2